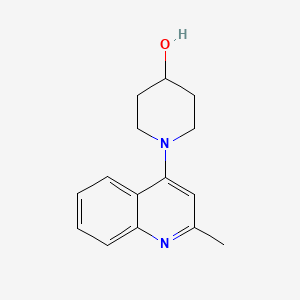

1-(2-Methylquinolin-4-YL)piperidin-4-OL

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methylquinolin-4-yl)piperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c1-11-10-15(17-8-6-12(18)7-9-17)13-4-2-3-5-14(13)16-11/h2-5,10,12,18H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKYGAOUQTKMZKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)N3CCC(CC3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50589198 | |

| Record name | 1-(2-Methylquinolin-4-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927801-80-7 | |

| Record name | 1-(2-Methylquinolin-4-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Exploration of Biological Activities and Molecular Mechanisms

Spectrum of Reported Bioactivities Associated with Quinoline-Piperidine Hybrid Scaffolds

The versatility of the quinoline-piperidine scaffold is demonstrated by its broad spectrum of biological activities. Researchers have extensively modified this core structure to optimize its interaction with various biological targets, resulting in compounds with potent efficacy in several therapeutic areas. researchgate.net

The quinoline (B57606) core is famously associated with antimalarial drugs like chloroquine (B1663885) and quinine (B1679958). spast.org Building on this legacy, modern research has focused on creating quinoline-piperidine hybrids to combat the growing threat of drug-resistant malaria. nih.gov These hybrid structures are designed to overcome resistance mechanisms, often by modifying the side chain attached to the quinoline nucleus. researchgate.net The introduction of a piperidine (B6355638) moiety can create a weakly basic side chain, which is believed to aid the accumulation of the drug within the acidic digestive vacuole of the parasite through a process known as pH trapping. researchgate.netnih.gov

In a notable study, a series of 18 novel quinoline-piperidine conjugates were synthesized and evaluated for their in vitro antiplasmodium activity against both a chloroquine-sensitive (NF54) and a chloroquine-resistant (K1) strain of Plasmodium falciparum. nih.gov Five of the synthesized 4-aminoquinoline (B48711) derivatives demonstrated highly potent activities in the nanomolar range against both parasitic strains, with no associated cytotoxicity at the maximum tested concentrations. nih.govnih.gov This highlights the potential of the piperidine side chain to restore activity against resistant parasites, possibly by sterically hindering the mutated transporters responsible for drug efflux. researchgate.net

Table 1: Antimalarial Activity of Selected Quinoline-Piperidine Analogs

| Compound | Target Strain | IC₅₀ (nM) vs. NF54 (CQ-sensitive) | IC₅₀ (nM) vs. K1 (CQ-resistant) |

| Analog 1 | P. falciparum | 15.3 | 28.1 |

| Analog 2 | P. falciparum | 10.8 | 45.5 |

| Analog 3 | P. falciparum | 12.1 | 19.7 |

| Chloroquine | P. falciparum | 8.9 | 289.0 |

| Data synthesized from studies on novel quinoline-piperidine conjugates against P. falciparum strains. nih.gov |

Quinoline derivatives have emerged as a promising scaffold for the development of anticancer agents, acting through various mechanisms such as inhibiting angiogenesis, inducing apoptosis, and causing cell cycle arrest. arabjchem.orgijpsjournal.com The hybridization of quinoline with other pharmacophores, including piperidine, has led to novel compounds with significant antiproliferative activity. ijpsjournal.com These hybrids have shown potential against a range of cancer cell lines, including those of the breast, colon, and lung. arabjchem.org

Research into hybridized quinoline derivatives has demonstrated potent cytotoxic activity. For instance, certain pyrazolopyrimidoquinoline compounds, which incorporate a complex heterocyclic system with the quinoline core, showed more potent activity than the standard drug doxorubicin (B1662922) against human colon carcinoma (HCT116) and hepatocellular carcinoma (HEPG2) cell lines. researchgate.net These compounds were found to induce apoptosis and arrest the cell cycle at the G2/M phase. researchgate.net The versatility of the quinoline scaffold allows for structural modifications that can target specific signaling pathways or enzymatic routes unique to cancer cells. arabjchem.org

Tuberculosis (TB) remains a major global health issue, exacerbated by the rise of multidrug-resistant strains (MDR-TB). rsc.org This has spurred the search for new antitubercular agents with novel mechanisms of action. Quinoline-piperidine and related quinoline-piperazine hybrids have been identified as promising scaffolds in this area. rsc.orgtandfonline.com

Several studies have reported the synthesis of quinoline-based compounds with significant inhibitory activity against Mycobacterium tuberculosis (Mtb). tandfonline.com In one such study, a series of quinoline-piperazine hybrids were designed and evaluated. Two compounds from this series displayed significant inhibitory activity against virulent and MDR-TB strains, with minimum inhibitory concentration (MIC) values as low as 0.07 µM, making them more effective than some first and second-line TB drugs. rsc.org These compounds were also found to have low cytotoxicity, marking them as potential candidates for further development. rsc.org

The therapeutic utility of the quinoline-piperidine scaffold extends beyond the aforementioned areas. These hybrids have been investigated for a range of other pharmacological activities. The broad biological profile of quinoline derivatives includes anti-inflammatory, antiviral, antifungal, antibacterial, and neuroprotective properties. researchgate.netspast.org

For example, various quinoline derivatives have been screened for their antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans. nih.gov Furthermore, the incorporation of an 8-hydroxyquinoline (B1678124) moiety, a known metal chelator, into hybrid structures has been explored for the development of agents for neurodegenerative diseases like Parkinson's and Alzheimer's. nih.govresearchgate.net These multifunctional compounds can act as dopamine (B1211576) D2/D3 agonists while also providing neuroprotection by chelating excess iron and reducing oxidative stress. nih.gov

Mechanistic Investigations of Biological Activity

Understanding the molecular mechanisms by which quinoline-piperidine hybrids exert their biological effects is crucial for rational drug design and optimization. A key target that has been identified for the antibacterial and antimycobacterial activity of these compounds is DNA gyrase.

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, repair, and transcription, making it a well-established and clinically validated target for antibiotics. researchgate.netnih.gov This enzyme consists of two subunits, GyrA and GyrB. While fluoroquinolone antibiotics target the GyrA subunit, the ATP-binding site on the GyrB subunit represents an alternative target that can circumvent common resistance mechanisms. nih.gov

A series of quinoline-aminopiperidine hybrids were synthesized and evaluated as inhibitors of the M. tuberculosis DNA gyrase B (GyrB) subunit. researchgate.netnih.gov In this research, a compound identified as 1-(4-chlorophenyl)-3-(1-(6-methoxy-2-methylquinolin-4-yl)piperidin-4-yl)thiourea exhibited a promising in vitro IC₅₀ value of 0.62 µM against Mtb DNA gyrase. nih.govuky.edu This compound also showed a commendable MIC against Mtb and a safe cytotoxicity profile. researchgate.net These findings validate the quinoline-piperidine scaffold as a viable framework for developing novel antibacterial agents that act by inhibiting the ATPase activity of the GyrB subunit. researchgate.netnih.gov

Table 2: Inhibitory Activity of a Lead Quinoline-Aminopiperidine Hybrid

| Assay | Target | Result (IC₅₀) |

| Enzyme Inhibition | M. smegmatis GyrB | 0.95 µM |

| DNA Supercoiling | M. tuberculosis DNA Gyrase | 0.62 µM |

| Data from in vitro evaluation of a lead quinoline-aminopiperidine thiourea (B124793) derivative. nih.govuky.edu |

Interference with Microtubule Polymerization and Dynamics

The disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Microtubules, dynamic polymers of α- and β-tubulin dimers, are essential for forming the mitotic spindle during cell division. nih.govnih.gov Compounds that interfere with microtubule polymerization or depolymerization can arrest cells in mitosis, ultimately leading to programmed cell death, or apoptosis. nih.gov

A variety of quinoline derivatives have been identified as potent inhibitors of tubulin polymerization, acting at the colchicine (B1669291) binding site. nih.govnih.gov For instance, one study synthesized a series of novel quinoline derivatives, with compound 4c emerging as a significant inhibitor of tubulin polymerization, showing an IC₅₀ value of 17 ± 0.3 μM. nih.govrsc.orgresearchgate.net Molecular docking studies confirmed that this compound fits effectively into the colchicine binding site of tubulin. nih.govnih.gov Another series of acridine (B1665455) and quinoline derivatives also targeted the colchicine binding site, with the lead compound exhibiting an IC₅₀ of 261 nM against HepG-2 cancer cells and effectively inhibiting tubulin polymerization in vitro. nih.gov The 5-aryl-3,3a,4,5-tetrahydropyrrolo[1,2-a]quinoline-1(2H)-one scaffold has also been identified as a promising basis for developing new tubulin polymerization inhibitors. rsc.org

These findings collectively suggest that the quinoline moiety, a core component of 1-(2-Methylquinolin-4-YL)piperidin-4-OL, is a key pharmacophore for disrupting microtubule function. By binding to tubulin, these agents can suppress the dynamic instability of microtubules, which is crucial for mitotic spindle function, thereby exerting potent antiproliferative effects. nih.gov

| Compound | Target | Activity (IC₅₀) | Cell Line | Reference |

|---|---|---|---|---|

| Compound 4c (a quinoline derivative) | Tubulin Polymerization | 17 ± 0.3 μM | MDA-MB-231 | nih.govrsc.orgresearchgate.net |

| Compound 3b (an acridine-quinoline derivative) | Tubulin Polymerization | 261 nM | HepG-2 | nih.gov |

| Compound 3c (a tetrahydropyrrolo[1,2-a]quinolin-1(2H)-one derivative) | Cell Division | 5.9 μM | A549 | rsc.org |

Induction of Cell Cycle Arrest and Apoptosis Pathways

A direct consequence of interfering with microtubule dynamics is the activation of the spindle assembly checkpoint, which leads to a halt in the cell cycle, typically at the G2/M phase. nih.govnih.gov This mitotic arrest prevents cell division and, if prolonged, triggers the intrinsic or extrinsic pathways of apoptosis.

Research on quinoline-based tubulin inhibitors demonstrates this classic mechanism of action. For example, compound 4c was shown to significantly induce cell cycle arrest in the G2/M phase in MDA-MB-231 breast cancer cells, with the cell population in this phase increasing from 10.42% in untreated cells to 22.84%. nih.govrsc.orgresearchgate.net This arrest was accompanied by a marked increase in both early and late-stage apoptotic cells. nih.govrsc.orgresearchgate.net Similarly, other quinoline and piperidine derivatives that target tubulin have been shown to arrest the cell cycle at the G2/M phase and induce apoptosis. nih.govnih.gov The activation of apoptosis is often confirmed by observing the cleavage of Poly(ADP-ribose) polymerase (PARP) and the activation of caspases, which are key executioners of the apoptotic program. mdpi.com

Furthermore, quinoline-quinones linked to piperazine (B1678402) analogs have been found to inhibit cancer cell proliferation by causing cell cycle arrest, independent of apoptosis in some cases. nih.gov This suggests that compounds with the quinoline-piperidine scaffold can engage multiple pathways to halt cell proliferation, making them robust candidates for anticancer drug development. nih.govresearchgate.net

Modulation of Platelet-Derived Growth Factor Receptor Beta (PDGFRβ)

Receptor tyrosine kinases (RTKs) are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers. nih.gov The Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) is an RTK that plays a significant role in tumor angiogenesis—the formation of new blood vessels that supply tumors with nutrients. nih.govmdpi.com Consequently, inhibitors of PDGFRβ are valuable as antiangiogenic and antitumor agents. mdpi.comresearchgate.net

The quinoline-piperidine scaffold has proven to be a highly effective framework for designing selective PDGFRβ inhibitors. nih.gov A notable example is the compound 1-{2-[5-(2-methoxyethoxy)-1H-benzo[d]imidazol-1-yl]quinolin-8-yl}piperidin-4-amine , which shares the core structure of the subject compound and demonstrates a selective inhibition profile towards PDGFRβ. nih.gov This compound served as the basis for developing radiobrominated ligands for noninvasive imaging of PDGFRβ expression in tumors, highlighting the scaffold's high affinity for this specific target. nih.gov

Additionally, broader studies on 4-anilinoquinoline and 4-anilinoquinazoline (B1210976) hybrids have led to the discovery of potent inhibitors of the related PDGFR-α, with some compounds showing IC₅₀ values in the low nanomolar range. nih.gov These findings underscore the versatility of the quinoline core in targeting the PDGFR family of kinases, suggesting that this compound may also possess modulatory activity against these important cancer targets. nih.gov

Inhibition of Matrix Metalloproteinase (MMP) Enzymes

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases responsible for degrading components of the extracellular matrix (ECM). nih.gov In cancer, MMPs, particularly MMP-2 and MMP-9, are overexpressed and facilitate tumor invasion, metastasis, and angiogenesis by breaking down physical barriers in tissues. nih.gov Therefore, the inhibition of MMPs is a key therapeutic strategy for controlling cancer progression.

Derivatives of 8-hydroxyquinoline have been specifically designed and synthesized as potent inhibitors of MMP-2 and MMP-9. nih.gov In one study, the most active compounds, 5e and 5h , displayed inhibitory activities against both MMP-2 and MMP-9 with IC₅₀ values at the submicromolar level. nih.gov Beyond direct enzyme inhibition, these compounds also demonstrated the ability to down-regulate the expression of MMP-2 and MMP-9 proteins in the A549 lung cancer cell line. nih.gov This dual action of direct inhibition and suppression of gene expression leads to potent anti-invasive and anti-angiogenic effects. nih.gov Furthermore, compound 5e was shown to promote apoptosis in A549 cells, linking MMP inhibition to the induction of cell death pathways. nih.gov

| Compound | MMP-2 IC₅₀ (µM) | MMP-9 IC₅₀ (µM) | Reference |

|---|---|---|---|

| 5e | 0.98 ± 0.07 | 0.56 ± 0.03 | nih.gov |

| 5h | 1.24 ± 0.11 | 0.83 ± 0.05 | nih.gov |

Targeting Nuclear Import Receptors (e.g., Karyopherin Beta 1, Kpnβ1)

The transport of proteins between the cytoplasm and the nucleus is a tightly regulated process essential for cellular function. This transport is mediated by nuclear import receptors, such as Karyopherin Beta 1 (Kpnβ1, also known as importin β1). nih.govresearchgate.net In many cancer types, Kpnβ1 is overexpressed, leading to the aberrant nuclear accumulation of transcription factors and other proteins that promote proliferation and survival. researchgate.netnih.gov

Targeting the Kpnβ1-mediated nuclear import pathway has emerged as a novel anticancer strategy. nih.govresearchgate.net Inhibition of Kpnβ1, either by siRNA or small molecules, has been shown to induce a G2/M cell cycle arrest and apoptosis in cancer cells, with minimal toxicity to non-cancerous cells. researchgate.netnih.gov Small molecule inhibitors, such as INI-43 , have been identified that interfere with the nuclear localization of Kpnβ1 and its cargo proteins, leading to the inhibition of cancer cell proliferation. researchgate.net While direct studies on this compound targeting Kpnβ1 are not yet available, the established role of heterocyclic compounds as Kpnβ1 inhibitors suggests this as a potential and highly relevant mechanism of action deserving of future investigation.

Role as Substrates for DT-Diaphorase (NQO1)

NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase, is a flavoenzyme that is often overexpressed in solid tumors, including lung, breast, and colon cancers. nih.govnih.gov This enzyme catalyzes the two-electron reduction of quinones to hydroquinones, a process that can be exploited for cancer-selective therapy. nih.gov Certain quinone-based compounds act as substrates for NQO1, and their reduction within cancer cells leads to a massive generation of reactive oxygen species (ROS), inducing oxidative stress and subsequent cell death. nih.gov

Hybrids combining a 1,4-quinone moiety with quinoline derivatives have been synthesized and shown to be suitable substrates for the NQO1 enzyme. nih.gov The enzymatic conversion rates of these hybrids were significantly higher relative to the reference compound streptonigrin, indicating efficient bioactivation by NQO1. nih.gov This NQO1-mediated redox cycling is selectively cytotoxic to cancer cells that overexpress the enzyme, providing a targeted therapeutic approach. nih.gov The quinoline portion of these molecules is crucial for their activity, and modifications to this scaffold can fine-tune their properties as NQO1 substrates. nih.govnih.gov This mechanism represents a powerful pathway through which quinoline-containing compounds can exert potent and selective anticancer effects.

Phosphodiesterase 3 (PDE3) Inhibitory Activity

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). mdpi.com Inhibitors of the PDE3 family are used as cardiotonic and antithrombotic agents. However, their clinical use can be limited by side effects. nih.gov

Recent research has focused on developing novel PDE3 inhibitors with improved therapeutic profiles. A newly synthesized compound, MC2 (6-[4-(4-methylpiperidin-1-yl)-4-oxobutoxy]-4-methylquinolin-2(1H)-one) , which is a close structural analog of this compound, has been identified as a potent and selective PDE3 inhibitor. nih.gov In preclinical studies, MC2 demonstrated a strong positive inotropic (heart-strengthening) effect combined with a negative chronotropic (heart rate-lowering) effect. nih.gov Unlike other selective PDE3 inhibitors, MC2 was found to have low metabolic side effects, exhibiting antilipolytic and proapoptotic effects on adipocytes without stimulating their formation. nih.gov This favorable profile suggests that quinoline-piperidine based scaffolds could yield a new generation of PDE3 inhibitors with enhanced safety and efficacy for treating conditions like congestive heart failure. nih.gov

Exploration of pH-Trapping Mechanisms in Specific Pathogens (e.g., Plasmodium falciparum)

The antimalarial activity of many quinoline-containing compounds is predicated on their ability to accumulate at high concentrations within the acidic food vacuole of the Plasmodium falciparum parasite. nih.govmdpi.com This accumulation is largely driven by a physicochemical phenomenon known as pH-trapping. As a weakly basic compound, this compound is presumed to leverage this mechanism to concentrate within this specific organelle, a critical site for parasite metabolism and a primary target for antimalarial drugs. nih.govmdpi.com

The food vacuole of P. falciparum is an acidic compartment, maintaining a pH of approximately 5.0-5.4. mdpi.com This is in stark contrast to the neutral pH of the host erythrocyte cytoplasm and the parasite's own cytoplasm. This pH gradient is the cornerstone of the pH-trapping mechanism.

The proposed mechanism for this compound is as follows:

Diffusion into the Parasite: In its neutral, unprotonated state, the compound, being a weak base, can readily diffuse across the cell membranes of the host erythrocyte and the parasite. sun.ac.zadrugbank.com

Entry into the Food Vacuole: The neutral form of the molecule then enters the acidic environment of the parasite's food vacuole. sun.ac.za

Protonation and Trapping: The acidic milieu of the food vacuole leads to the protonation of the basic nitrogen atoms in the piperidine and quinoline rings of the compound. nih.gov This protonation converts the molecule into a charged, membrane-impermeable cation. sun.ac.za

Accumulation: Unable to diffuse back across the vacuolar membrane, the protonated form of this compound becomes effectively trapped and accumulates to concentrations several orders of magnitude higher than in the surrounding environment. nih.govsun.ac.za This high concentration is believed to interfere with the parasite's vital processes, such as the detoxification of heme, a toxic byproduct of hemoglobin digestion. nih.gov

The theoretical accumulation of a weak base in an acidic compartment can be estimated using the Henderson-Hasselbalch equation. sun.ac.za The ratio of the protonated to the unprotonated form of the drug, and thus its accumulation, is dependent on the pKa of the compound and the pH gradient between the compartments.

| Parameter | Value | Reference |

| pH of Host Erythrocyte Cytoplasm | ~7.4 | mdpi.com |

| pH of Parasite Cytoplasm | ~7.4 | mdpi.com |

| pH of Parasite Food Vacuole | 5.0 - 5.4 | mdpi.com |

The accumulation of quinoline-based antimalarials, such as chloroquine, can be substantial. For instance, chloroquine has been observed to concentrate to levels 20,000-fold higher inside the food vacuole compared to the outside. sun.ac.za While the specific accumulation ratio for this compound has not been empirically determined in the reviewed literature, its structural similarity to other 4-substituted quinolines suggests a comparable mechanism of action. nih.gov

Structure Activity Relationship Sar Studies of 1 2 Methylquinolin 4 Yl Piperidin 4 Ol Derivatives

General Principles of SAR Applied to Quinoline-Based Chemical Entities

The biological activity of quinoline (B57606) derivatives is highly dependent on the nature and position of various substituents on the quinoline ring. nih.gov SAR studies are essential for optimizing the therapeutic potential of these compounds by identifying the structural features responsible for their pharmacological effects.

Key general principles for quinoline-based compounds include:

Substitution Patterns: The type and location of substituents on both the benzene (B151609) and pyridine (B92270) rings of the quinoline nucleus significantly influence the molecule's electronic and steric properties, thereby affecting its interaction with biological targets.

Heteroatom Incorporation: The nitrogen atom in the quinoline ring is a key feature, and its basicity can be crucial for activity, particularly in antimalarial agents. biointerfaceresearch.com

Lipophilicity and DNA Binding: Substitutions that increase lipophilicity can enhance properties like DNA binding, which is a mechanism for the anticancer activity of some quinoline derivatives. biointerfaceresearch.com

Hybridization: Combining the quinoline scaffold with other pharmacophores can lead to hybrid molecules with enhanced affinity, potency, and reduced side effects. nih.gov

The following table summarizes the general influence of substituents on the bioactivity of quinoline derivatives.

| Position | Type of Substituent | General Impact on Bioactivity |

| C-2 | Small alkyl groups (e.g., methyl) | Can enhance activity by influencing steric interactions. nih.gov |

| C-4 | Amino or heterocyclic attachments | Often crucial for activity, forming a key part of the pharmacophore. science.gov |

| C-6 | Halogens (e.g., fluorine, bromine) | Can significantly enhance antibacterial and antimalarial activity. nih.govbiointerfaceresearch.com |

| C-8 | Hydroxyl or amino groups | Can modulate activity and provide sites for further functionalization. mdpi.com |

Impact of Substitutions on the Quinoline Ring System

The presence of a methyl group at the C-2 position of the quinoline ring can have a significant impact on the biological activity of the compound. This is often attributed to steric effects that can influence the binding of the molecule to its target. For instance, in some series of quinoline derivatives, smaller substitutions at the C-2 position, such as a methyl group, have been associated with higher activity compared to larger, bulkier groups. nih.gov This suggests that the size of the substituent at this position is a critical determinant of biological efficacy.

Research on various quinoline-based compounds has shown that heteroaryl substitution at the C-2 position can increase lipophilicity and DNA binding properties, which are important for anticancer activity. biointerfaceresearch.com While a methyl group is not a heteroaryl substituent, its electron-donating nature and steric bulk can still play a role in modulating these properties.

The C-4 position of the quinoline ring is a common site for substitution and is often critical for the biological activity of many quinoline derivatives. The attachment of a piperidine (B6355638) ring at this position is a well-explored strategy in medicinal chemistry to create compounds with a variety of pharmacological effects. The 4-aminoquinoline (B48711) moiety, for example, is a key pharmacophore for antimalarial activity. science.gov

The introduction of a substituent at the C-4 position can enhance a compound's potency against cancer cells. biointerfaceresearch.com Piperidine-based quinoline derivatives have been investigated for their potential as anticancer agents. biointerfaceresearch.com The nature of the piperidine ring and any further substitutions on it can fine-tune the biological activity profile.

The following table illustrates the impact of C-4 substitutions on the biological activity of quinoline derivatives.

| C-4 Substituent | Biological Activity | Reference Compound Example |

| 4-Aminoquinoline | Antimalarial | Chloroquine (B1663885) science.gov |

| Piperidine | Anticancer, Antiviral | Various synthetic derivatives biointerfaceresearch.comnih.gov |

C-6 Position: The introduction of a fluorine atom at the C-6 position can significantly enhance the antibacterial activity of quinoline compounds. biointerfaceresearch.com Similarly, the presence of a bromine atom at C-6 has been shown to be important for improving the activity of certain antimalarial quinoline-imidazole hybrids. nih.gov

C-8 Position: The C-8 position is another key site for modification. For example, 8-hydroxyquinoline (B1678124) derivatives are a well-known class of compounds with a broad spectrum of biological activities, including antimicrobial and anticancer effects. nih.gov The presence of a hydroxyl group at this position can also influence the compound's metal-chelating properties.

The following table summarizes the effects of substituents at the C-6 and C-8 positions.

| Position | Substituent | Effect on Bioactivity |

| C-6 | Fluorine | Enhanced antibacterial activity biointerfaceresearch.com |

| C-6 | Bromine | Improved antimalarial activity nih.gov |

| C-8 | Hydroxyl | Broad biological activities, metal chelation nih.gov |

Contribution of the Piperidin-4-OL Moiety to the Overall Bioactivity Profile

The stereochemistry of the hydroxyl group on the piperidine ring is a critical factor that can profoundly impact biological activity. The spatial orientation of the hydroxyl group can determine how the molecule interacts with its biological target. Chiral piperidine scaffolds are prevalent in many active pharmaceuticals, and their stereochemistry can influence their druggability. thieme-connect.com

Chirality: The introduction of a chiral center, such as the carbon bearing the hydroxyl group in piperidin-4-ol, can lead to enantiomers with different biological activities and selectivities. researchgate.net The (R) and (S) enantiomers of a compound can exhibit significantly different potencies and even different pharmacological effects.

Positional Isomerism: The position of the hydroxyl group on the piperidine ring (e.g., 2-ol, 3-ol, or 4-ol) also plays a crucial role. For example, in a series of monoamine oxidase inhibitors, a para-hydroxy substitution on the piperidine ring demonstrated the highest inhibitory activity compared to a meta-substitution, highlighting the importance of the hydroxyl group's position. nih.gov

The synthesis of stereodefined piperidines is an active area of research, with various strategies employed to control the relative and absolute stereochemistry of substituents on the piperidine ring. rsc.org The specific orientation of the hydroxyl group in 1-(2-Methylquinolin-4-YL)piperidin-4-OL would be expected to have a significant impact on its biological activity by influencing its binding to target proteins through hydrogen bonding and other interactions.

Influence of Substituents and Modifications on the Piperidine Nitrogen Atom

The nitrogen atom of the piperidine ring in this compound and its derivatives is a critical site for structural modifications that significantly influence receptor binding affinity and selectivity. Structure-activity relationship (SAR) studies on analogous piperidine-containing compounds have demonstrated that the nature of the substituent on this nitrogen can dictate the compound's pharmacological profile.

Research on various N-substituted piperidine analogs has shown that both the size and electronic properties of the substituent are key determinants of biological activity. For instance, in a series of N-substituted-4-cyano-4-phenylpiperidine analogs, modifications to the N-substituent had a profound impact on affinity for sigma (σ) receptors. While a simple N-methyl group resulted in weak affinity, the introduction of larger N-alkyl and N-arylalkyl groups, such as N-benzyl, led to a significant increase in binding affinity for the σ1 receptor. nih.gov Specifically, an N-benzyl substituent conferred high affinity and selectivity for the σ1 receptor over the σ2 receptor. nih.gov

In the context of quinoline-based structures, the piperidine or a similar piperazine (B1678402) moiety is often essential for interaction with biological targets. Studies on quinoline-piperidine hybrids have indicated that the basic nitrogen of the piperidine ring is crucial for the uptake and accumulation of the drug in certain cellular compartments, which is a key factor for the activity of some antimalarial agents. mrc.ac.za

The introduction of different substituents on the piperidine nitrogen allows for the exploration of the steric and electronic requirements of the target receptor's binding pocket. For example, in a series of 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles with a 1-benzylpiperidine (B1218667) moiety, the length of the linker between the piperidine and the pyridine core was found to be a critical factor for σ1 receptor affinity. nih.gov This highlights that not only the substituent itself but also its spatial relationship with the rest of the molecule, governed by the piperidine nitrogen, is vital for optimal receptor interaction.

The table below summarizes the influence of various N-substituents on the receptor affinity of analogous piperidine-containing compounds, providing insights into potential modifications for this compound derivatives.

| N-Substituent on Piperidine Ring | Effect on Receptor Affinity (in Analogous Series) | Reference(s) |

| Methyl | Weak affinity at σ1 and σ2 receptors. | nih.gov |

| Isobutyl | Good affinity and selectivity for the σ1 receptor. | nih.gov |

| Benzyl (B1604629) | High affinity and significant selectivity for the σ1 receptor. | nih.gov |

| Phenylpropyl | Good affinity and selectivity for the σ1 receptor. | nih.gov |

These findings suggest that for derivatives of this compound, modifications at the piperidine nitrogen with larger, lipophilic groups such as benzyl or other arylalkyl moieties could be a promising strategy to enhance affinity and selectivity for specific biological targets.

Conformational Analysis and Receptor Binding Specificity of the Piperidine Ring

The conformational flexibility of the piperidine ring is a crucial factor that governs the three-dimensional shape of this compound derivatives and, consequently, their binding specificity to target receptors. The piperidine ring typically adopts a chair conformation to minimize steric strain. However, the orientation of substituents on the ring, particularly the large 2-methylquinoline (B7769805) group at the nitrogen and the hydroxyl group at the 4-position, can influence the conformational equilibrium.

The relative orientation of these substituents (axial vs. equatorial) plays a significant role in how the molecule presents its pharmacophoric features to a receptor's binding site. For instance, in related 4-substituted piperidine systems, the conformational preference of the substituent at the 4-position can be critical for biological activity.

Computational studies and conformational analysis of other complex piperidine-containing molecules have shown that the lowest energy conformation is not always the bioactive one. The energy required to adopt the bioactive conformation upon binding to a receptor is a key consideration in drug design. In studies of 2-substituted piperazines, it was found that an axial conformation was preferred and that this orientation placed key nitrogen atoms in a spatial arrangement that mimicked the binding of other potent ligands to the α7 nicotinic acetylcholine (B1216132) receptor. nih.gov This underscores the importance of considering different ring conformations in understanding receptor binding.

The table below outlines key conformational aspects of the piperidine ring and their implications for receptor binding, based on studies of analogous structures.

| Conformational Feature | Implication for Receptor Binding Specificity | Reference(s) |

| Chair Conformation | The energetically preferred conformation that minimizes steric strain. The specific chair isomer (and the axial/equatorial orientation of substituents) can determine the overall molecular shape. | nih.gov |

| Axial vs. Equatorial Substituents | The orientation of the 4-hydroxyl group and other potential substituents can influence hydrogen bonding and steric interactions within the receptor's active site. An axial orientation may be preferred in some cases to achieve optimal binding. | nih.gov |

| Ring Flexibility | The ability of the piperidine ring to adopt different conformations can allow for an induced fit to the receptor, though this may come at an energetic cost. | |

| Spatial Arrangement of Pharmacophoric Features | The conformation of the piperidine ring dictates the relative positions of the quinoline moiety, the piperidine nitrogen, and the 4-hydroxyl group, which are likely key interaction points with a receptor. | nih.gov |

Rational Drug Design and Medicinal Chemistry Strategies for 1 2 Methylquinolin 4 Yl Piperidin 4 Ol Analogues

Application of Scaffold Hopping and Molecular Hybridization Approaches

Scaffold hopping and molecular hybridization are powerful strategies in medicinal chemistry aimed at discovering novel compounds with improved properties. uniroma1.it Scaffold hopping involves replacing the central core of a known active compound with a structurally different moiety while retaining the essential pharmacophoric features responsible for biological activity. uniroma1.it This approach can lead to new chemical entities with different physicochemical properties, improved metabolic stability, or novel intellectual property profiles. uniroma1.it

The design of novel quinoline-piperidine hybrids often draws inspiration from established drugs like chloroquine (B1663885), which serves as a model for creating new analogues. nih.govnih.govresearchgate.net The synthesis typically involves linking a functionalized quinoline (B57606) core with a piperidine (B6355638) side chain through various chemical reactions. nih.gov For example, a common approach is the reaction of a 4-chloroquinoline (B167314) derivative with an appropriate amino-functionalized piperidine. nih.gov

Researchers have synthesized and evaluated numerous quinoline-piperidine conjugates for various therapeutic areas, including antimalarial and antitubercular applications. nih.govnih.govnih.gov In one study, a series of 4-aminoquinoline (B48711) derivatives decorated with a modified piperidine-containing side chain were synthesized and showed potent antiplasmodium activity in the nanomolar range against both chloroquine-sensitive and resistant strains of P. falciparum. nih.govnih.govresearchgate.net Another research effort produced a series of forty-eight quinoline-aminopiperidine based urea (B33335) and thiourea (B124793) derivatives as potential inhibitors of Mycobacterium tuberculosis DNA gyraseB. nih.gov The compound 1-(4-chlorophenyl)-3-(1-(6-methoxy-2-methylquinolin-4-yl)piperidin-4-yl)thiourea emerged as a promising candidate from this series. nih.gov

Below is a table summarizing examples of synthesized quinoline-piperidine hybrids and their reported biological activities.

| Compound Series | Target/Application | Key Findings | Reference |

|---|---|---|---|

| 4-Aminoquinoline-piperidine conjugates | Antimalarial (antiplasmodium) | Five derivatives showed highly potent activities (nanomolar range) against both CQ-sensitive (NF54) and CQ-resistant (K1) strains of P. falciparum. nih.govnih.gov | nih.govnih.gov |

| Quinoline-aminopiperidine based urea/thiourea derivatives | Antitubercular (M. tuberculosis DNA gyraseB inhibitors) | Compound 45 (a thiourea derivative) exhibited a promising M. smegmatis GyrB IC₅₀ of 0.95 µM and an MTB DNA gyrase supercoiling IC₅₀ of 0.62 µM. nih.gov | nih.gov |

| Quinoline-piperazine hybrids | Antitubercular | Two compounds displayed significant inhibitory activity against all tested TB strains, proving more effective than some first and second-line TB drugs. rsc.org | rsc.org |

For instance, research into antimalarial quinoline analogues has explored variations in the linker. One study developed two distinct series: 4-aminoquinolines, where the piperidine is directly attached to the quinoline C4-amino group, and (aminomethyl)quinolines, which feature an extra methylene (B1212753) group as a linker between the quinoline core and the amino group. nih.gov This seemingly minor change from a direct bond to a methylene linker alters the spatial relationship between the two scaffolds, which can impact binding affinity and biological activity. nih.gov Similarly, in the development of inhibitors for Mycobacterium tuberculosis, linkers such as urea and thiourea have been successfully employed to connect the quinoline-piperidine core to other pharmacophoric fragments, demonstrating the versatility of linker chemistry in modulating biological outcomes. nih.gov

Lead Optimization and Derivatization Strategies Based on SAR Data

Lead optimization is a critical phase in drug discovery that involves iteratively modifying a promising lead compound to improve its biological activity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.govsymeres.com This process is heavily guided by Structure-Activity Relationship (SAR) data, which describes how changes in a molecule's structure affect its biological activity.

Rational design principles are employed to make targeted modifications to a lead structure based on an understanding of its interaction with the biological target. benthamscience.comresearchgate.net For quinoline-piperidine scaffolds, these principles can be applied to several regions of the molecule:

Quinoline Ring Substitution: The introduction of various functional groups onto the quinoline ring can significantly influence the compound's activity. orientjchem.org For example, substitutions can be designed to block sites of metabolism, thereby increasing the compound's half-life, or to introduce new interactions with the target receptor to enhance binding affinity. benthamscience.comresearchgate.net

Piperidine Ring Modification: The piperidine moiety can also be modified. For instance, introducing substituents on the piperidine ring can alter its conformation and interaction with the target. thieme-connect.com In the development of MEK1/2 inhibitors, introducing a fluorine atom at the 3-position of a piperidine ring led to a significant increase in inhibitory activity. thieme-connect.com

Side Chain Alteration: The side chain attached to the piperidine nitrogen is another key point for modification. Varying the length and flexibility of this chain can optimize the compound's fit within a receptor's binding pocket. nih.gov

The table below illustrates how specific structural modifications can impact biological activity, based on SAR studies of related compounds.

| Structural Modification | Observed Effect on Biological Activity | Rationale/Principle | Reference |

|---|---|---|---|

| Introduction of a 4-chlorophenyl group on a thiourea linker | Exhibited promising antitubercular activity against DNA gyraseB. | The electron-withdrawing nature and steric bulk of the substituted phenyl ring likely contribute to favorable interactions within the enzyme's active site. | nih.gov |

| Extension of the N-alkyl side chain on piperidine from 1 to 3 methylene units | Slightly altered MOR/DOR binding and induced weak partial agonism at MOR. | Modifies the spatial positioning of the terminal aromatic group, affecting receptor interaction and functional response. | nih.gov |

| Replacement of a piperidine core with a piperazine (B1678402) | Resulted in an inconsequential change to the balanced MOR/DOR binding profile. | Demonstrates that in some scaffolds, the core heteroatom (carbon vs. nitrogen) has a minimal impact on binding affinity for certain targets. | nih.gov |

To elucidate how a lead compound binds to its receptor and to identify key interactions, medicinal chemists synthesize a series of targeted analogues. nih.govresearchgate.netrsc.orgnih.gov Each analog is designed to probe a specific hypothesis about the binding mode. For example, to investigate the importance of a hydrogen bond, an analogue might be synthesized where the hydrogen-bonding group is removed or replaced.

In the context of quinoline-piperidine scaffolds, this has been applied to develop new antimalarial agents. nih.govnih.govresearchgate.net By preparing two distinct series, 4-aminoquinolines and (aminomethyl)quinolines, researchers could assess the impact of the linker length on antiplasmodium activity. nih.gov Similarly, in the development of opioid receptor ligands, a series of 4-substituted piperidine compounds were synthesized by systematically changing the length and flexibility of the side chain. nih.gov This allowed researchers to map the receptor's binding pocket and optimize the ligand's affinity and efficacy at both the mu opioid receptor (MOR) and the delta opioid receptor (DOR). nih.gov

Utilization of Computational Chemistry in Drug Design

Computational chemistry has become an indispensable tool in modern drug design, facilitating the rational design and optimization of novel therapeutic agents. orientjchem.org Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) and molecular docking are frequently used to guide the synthesis and evaluation of new compounds. mdpi.com

3D-QSAR: This method establishes a correlation between the three-dimensional structural properties of a series of molecules and their biological activities. mdpi.com By generating models that map out regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity, 3D-QSAR can guide the design of new analogues with enhanced potency. mdpi.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. mdpi.comnih.gov Molecular docking allows chemists to visualize the interactions between a compound and its target protein at an atomic level. This insight helps in understanding the basis of activity and provides a rational foundation for designing modifications to improve binding affinity and selectivity. mdpi.comnih.gov For quinoline derivatives, docking studies have been used to explore binding affinity and interactions with key amino acid residues in the active sites of targets like HIV reverse transcriptase. nih.gov

These computational approaches accelerate the drug discovery process by prioritizing the synthesis of compounds that are most likely to succeed, thereby saving time and resources. orientjchem.orgmdpi.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial in drug design for understanding the binding mode and affinity of a ligand, such as an analogue of 1-(2-Methylquinolin-4-YL)piperidin-4-OL, with a specific biological target, typically a protein or enzyme.

Research on structurally related quinoline and piperidine derivatives has demonstrated the utility of molecular docking in identifying key interactions that drive biological activity. For instance, in the context of anticancer drug discovery, docking studies of 4-piperazinylquinolin-2(1H)-one derivatives, which share the quinoline scaffold, have been performed to investigate their inhibitory potential against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov These simulations revealed critical hydrogen bonding and hydrophobic interactions within the ATP-binding site of the kinase domain, providing a rationale for the observed anticancer activity. nih.gov

Similarly, computational studies on piperidine-based compounds have elucidated their binding modes with targets like the sigma-1 receptor (S1R), a protein implicated in various neurological disorders. nih.govrsc.org Molecular docking, followed by molecular dynamics simulations, helped to identify crucial amino acid residues that interact with the piperidine core and its substituents, offering insights for the design of new ligands with enhanced affinity and selectivity. nih.govrsc.org

In the field of infectious diseases, quinoline derivatives have been extensively studied as antimalarial agents. nih.govnih.govresearchgate.netmanchester.ac.uk Molecular docking has been employed to model the interaction of these compounds with parasitic targets, such as heme, to understand their mechanism of action and to design analogues that can overcome drug resistance. researchgate.netmanchester.ac.uk

The following interactive table summarizes representative findings from molecular docking studies on analogues structurally related to this compound, highlighting the target, key interacting residues, and predicted binding affinities.

| Analogue Class | Biological Target | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) |

|---|---|---|---|

| 4-Piperazinylquinolin-2(1H)-ones | VEGFR-2 | Cys919, Asp1046, Glu885 | -8.5 to -10.2 |

| Piperidine/Piperazine Derivatives | Sigma-1 Receptor (S1R) | Glu172, Tyr103, Asp126 | -7.8 to -9.5 |

| Quinoline-based Antimalarials | Heme | Porphyrin ring system | Not Applicable (Interaction-based) |

| Thiazolidine-4-one Derivatives | Enoyl-acyl carrier protein (enoyl-ACP) reductase | Alanine (at 252nd position) | -7.0 to -8.9 |

In Silico Screening for Novel Biological Targets

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This approach can also be inverted to screen a single compound against a panel of potential biological targets to identify novel therapeutic applications, a process often referred to as target fishing or reverse docking.

For a scaffold like this compound, in silico screening can unveil previously unexplored biological activities. By docking the compound and its virtual analogues into the binding sites of a wide array of proteins, researchers can generate hypotheses about their potential mechanisms of action. This strategy is particularly valuable for repositioning existing compounds or for identifying the molecular targets of novel chemical entities.

Virtual screening of piperidine-based small molecules against proteins of SARS-CoV-2, the virus responsible for COVID-19, has been conducted to identify potential inhibitors of viral replication. researchgate.net These studies have highlighted the potential for this chemical class to interact with key viral proteins such as the main protease (Mpro) and the spike protein. researchgate.net

Furthermore, integrated virtual screening protocols combining pharmacophore modeling, molecular docking, and molecular dynamics simulations have been successfully applied to identify novel inhibitors for targets such as 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme relevant in herbicide development. frontiersin.org Such comprehensive in silico workflows increase the probability of identifying true positive hits from large compound databases. frontiersin.org

The following interactive table presents potential biological targets for analogues of this compound, as suggested by in silico screening of structurally similar compounds.

| Compound Class | Potential Biological Target | Therapeutic Area | Screening Method |

|---|---|---|---|

| Piperidine Derivatives | SARS-CoV-2 Main Protease (Mpro) | Antiviral (COVID-19) | Molecular Docking |

| Quinoline Derivatives | P-glycoprotein (ABCB1) | Oncology (Multidrug Resistance) | QSAR and Molecular Docking |

| Piperidine Derivatives | Oxidosqualene Cyclase (OSC) | Cardiovascular (Hypercholesterolemia) | Molecular Docking |

| 1,3,4-Thiadiazole Derivatives | VEGFR-2 | Oncology (Angiogenesis) | Ligand-based Pharmacophore Modeling |

Q & A

Basic Research Question

- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., quinoline aromatic protons at δ 8.1–8.5 ppm) and confirms piperidine ring conformation .

- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 283.2) and detects fragmentation patterns .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, crucial for understanding solid-state stability .

- HPLC : Assesses purity (>98%) using C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .

What biological activity assays are appropriate for evaluating the pharmacological potential of this compound?

Basic Research Question

- Receptor binding assays : Screen for affinity at serotonin (5-HT) or dopamine receptors using radioligand displacement (e.g., [³H]-spiperone for 5-HT₂A) .

- Enzyme inhibition studies : Test acetylcholinesterase (AChE) or monoamine oxidase (MAO) inhibition via colorimetric methods (e.g., Ellman’s reagent for AChE) .

- Cellular viability assays : Use MTT or resazurin in neuronal cell lines (e.g., SH-SY5Y) to assess cytotoxicity .

What strategies can be employed to resolve contradictory data in the biological activity profiles of piperidine derivatives like this compound?

Advanced Research Question

- Dose-response curve analysis : Confirm activity across multiple concentrations to rule out false positives/negatives .

- Orthogonal assays : Validate receptor binding using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to measure binding kinetics (e.g., KD values) .

- Metabolic stability testing : Incubate with liver microsomes to identify metabolites that may interfere with activity .

How can computational chemistry tools aid in predicting the binding modes and selectivity of this compound with target proteins?

Advanced Research Question

- Molecular docking (AutoDock Vina) : Predict binding poses in protein active sites (e.g., 5-HT₂A receptor) using flexible ligand sampling and scoring functions .

- Molecular dynamics (GROMACS) : Simulate ligand-protein interactions over 100 ns to assess stability of binding conformations .

- QSAR modeling : Relate structural descriptors (e.g., logP, polar surface area) to activity data to optimize selectivity against off-target receptors .

What are the best practices for designing stability studies under various experimental conditions to assess the compound's reactivity and degradation pathways?

Advanced Research Question

- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions .

- HPLC-MS monitoring : Track degradation products (e.g., quinoline ring oxidation or piperidine N-dealkylation) .

- Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition onset >200°C) under nitrogen atmosphere .

How can researchers optimize the solubility and bioavailability of this compound for in vivo studies?

Advanced Research Question

- Co-solvent systems : Use cyclodextrins (e.g., HP-β-CD) or lipid-based formulations to enhance aqueous solubility .

- Salt formation : Synthesize hydrochloride or phosphate salts to improve dissolution rates .

- Pharmacokinetic profiling : Conduct IV/PO dosing in rodents to calculate bioavailability (e.g., AUC0–24h) and correlate with logD values .

What experimental approaches are recommended to study the compound's interactions with biological membranes or intracellular targets?

Advanced Research Question

- Fluorescence anisotropy : Label the compound with BODIPY to monitor membrane partitioning in lipid bilayers .

- Confocal microscopy : Track subcellular localization in live cells using fluorescent derivatives (e.g., Cy5 conjugation) .

- Patch-clamp electrophysiology : Assess ion channel modulation in neurons or transfected HEK293 cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.